Dup 747 Exhibits High Affinity for the Kappa Opioid Receptor (KOR) with Quantifiable Selectivity Over Mu (MOR) and Delta (DOR) Receptors
Dup 747 demonstrates high-affinity binding to the human kappa opioid receptor (KOR) with a Ki of 15 nM. This affinity is quantifiably selective over the mu opioid receptor (MOR, Ki = 38 nM) and the delta opioid receptor (DOR, Ki = 10,000 nM) [1][2][3]. In comparison to other arylacetamide KOR agonists, Dup 747's KOR affinity (Ki = 15 nM) is in the same nanomolar range as U-50488 (Ki = 12 nM) and spiradoline (Ki = 8.6 nM in guinea pig), but it is less potent than the high-affinity agonist CI-977 (Ki = 1.25 nM) [4][5].
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) for Human Kappa Opioid Receptor |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | U-50488 (Ki = 12 nM), Spiradoline (Ki = 8.6 nM in guinea pig), CI-977 (Ki = 1.25 nM) |
| Quantified Difference | Dup 747's KOR affinity is approximately 1.25-fold lower than U-50488, 1.7-fold lower than spiradoline, and 12-fold lower than CI-977. |
| Conditions | In vitro radioligand binding assay using human KOR expressed in CHO cells [1]. |
Why This Matters
The specific Ki values and selectivity profile define Dup 747's unique pharmacological signature, enabling precise experimental design when a compound with moderate KOR affinity and a defined selectivity window over MOR is required, as opposed to a more potent or less selective KOR agonist.
- [1] BindingDB Entry for Dup 747 (BDBM50000296) vs. Kappa-type opioid receptor. Ki = 15 nM. View Source
- [2] BindingDB Entry for Dup 747 (BDBM50000092) vs. Mu-type opioid receptor. Ki = 38 nM. View Source
- [3] BindingDB Entry for Dup 747 (BDBM50280515) vs. Delta-type opioid receptor. Ki = 10,000 nM. View Source
- [4] U50488 Ki value summary from Guide to Pharmacology. Ki = 6.1 nM (pKi = 8.21). View Source
- [5] Wadenberg, M. L. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist. CNS Drug Rev. 2003, 9 (2), 187–198. View Source
